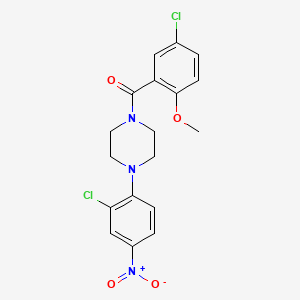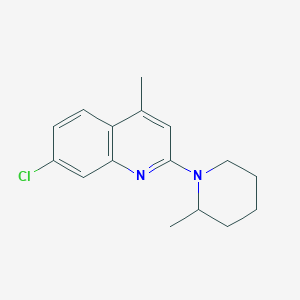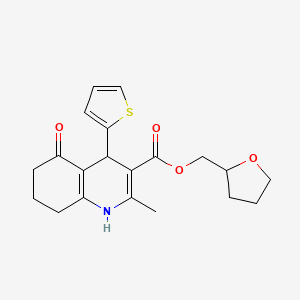
N-(6-bromo-4-quinazolinyl)norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-4-quinazolinyl)norleucine, also known as BQN, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit glutamate transporters. Glutamate is an important neurotransmitter that plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to neurotoxicity and is implicated in various neurological disorders, such as stroke, epilepsy, and Alzheimer's disease. Thus, the development of compounds that can modulate glutamate transporters has been of great interest to researchers in the field of neuroscience.
Wirkmechanismus
N-(6-bromo-4-quinazolinyl)norleucine acts as a selective inhibitor of glutamate transporters, particularly the excitatory amino acid transporter subtype 3 (EAAT3). EAAT3 is primarily expressed in neurons and is responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAAT3, N-(6-bromo-4-quinazolinyl)norleucine increases extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context. For example, in the case of stroke, N-(6-bromo-4-quinazolinyl)norleucine-mediated inhibition of EAAT3 can reduce excitotoxicity and improve neuronal survival. However, in the case of epilepsy, increased extracellular glutamate levels can exacerbate seizure activity.
Biochemical and Physiological Effects:
N-(6-bromo-4-quinazolinyl)norleucine has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, N-(6-bromo-4-quinazolinyl)norleucine has been found to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of Parkinson's disease. N-(6-bromo-4-quinazolinyl)norleucine has also been shown to reduce the expression of inflammatory cytokines in microglia, suggesting a potential role in the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(6-bromo-4-quinazolinyl)norleucine is its selectivity for glutamate transporters, which allows for precise modulation of glutamate signaling without affecting other neurotransmitter systems. However, one of the limitations of N-(6-bromo-4-quinazolinyl)norleucine is its relatively low potency, which requires high concentrations to achieve significant effects. Additionally, N-(6-bromo-4-quinazolinyl)norleucine has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on N-(6-bromo-4-quinazolinyl)norleucine and its derivatives. One area of interest is the development of more potent and selective inhibitors of glutamate transporters, which could have greater therapeutic potential for neurological disorders. Another area of interest is the investigation of the long-term effects of N-(6-bromo-4-quinazolinyl)norleucine on glutamate signaling and synaptic plasticity, particularly in the context of learning and memory. Finally, the use of N-(6-bromo-4-quinazolinyl)norleucine in combination with other compounds, such as NMDA receptor antagonists, could provide a more comprehensive approach to modulating glutamate signaling in neurological disorders.
Synthesemethoden
N-(6-bromo-4-quinazolinyl)norleucine was first synthesized by Kanner and colleagues in 1994 using a multi-step synthetic route. The synthesis involves the reaction of 6-bromo-4-quinazolinone with L-norleucine in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC). The resulting compound is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-4-quinazolinyl)norleucine has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. For example, N-(6-bromo-4-quinazolinyl)norleucine has been shown to protect against ischemic brain injury in animal models of stroke by inhibiting glutamate transporters and reducing excitotoxicity. Similarly, N-(6-bromo-4-quinazolinyl)norleucine has been found to have anticonvulsant effects in animal models of epilepsy by reducing glutamate release and enhancing GABAergic transmission.
Eigenschaften
IUPAC Name |
2-[(6-bromoquinazolin-4-yl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-2-3-4-12(14(19)20)18-13-10-7-9(15)5-6-11(10)16-8-17-13/h5-8,12H,2-4H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFTKZYDJXRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=NC=NC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5206215.png)
![3-phenyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5206216.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B5206235.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)


![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)